molecular formula C12H17N5O4 B7805179 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate

Cat. No.: B7805179
M. Wt: 295.29 g/mol
InChI Key: YXPVEXCTPGULBZ-WQYNNSOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate, also known as Entecavir monohydrate, is a chemical compound with the molecular formula C12H15N5O3·H2O. It is primarily used as an antiviral medication for the treatment of chronic hepatitis B virus (HBV) infection. Entecavir monohydrate works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HBV .

Preparation Methods

Synthetic Routes and Reaction Conditions: Entecavir monohydrate is synthesized through a multi-step process involving the cyclization of a guanine derivative. The key steps include:

Industrial Production Methods: Industrial production of Entecavir monohydrate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Entecavir monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups .

Scientific Research Applications

Entecavir monohydrate has a wide range of scientific research applications, including:

Mechanism of Action

Entecavir monohydrate exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of the hepatitis B virus. This enzyme is crucial for the replication of the virus. By inhibiting this enzyme, Entecavir monohydrate prevents the virus from multiplying and reduces the viral load in the body. The molecular targets involved include the viral DNA polymerase and the reverse transcriptase enzyme .

Comparison with Similar Compounds

Comparison: Entecavir monohydrate is unique in its high potency and low resistance profile compared to other antiviral medications. It has a higher barrier to resistance, making it a preferred choice for long-term treatment of chronic hepatitis B virus infection .

Properties

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPVEXCTPGULBZ-WQYNNSOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2NC(=NC3=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.